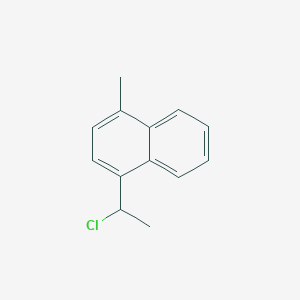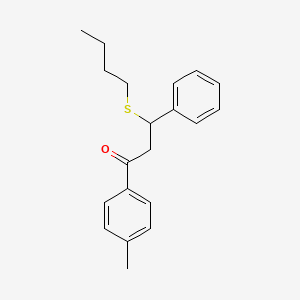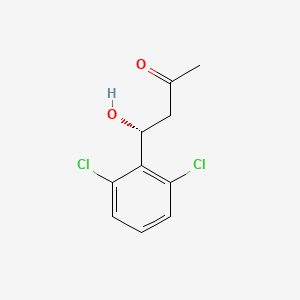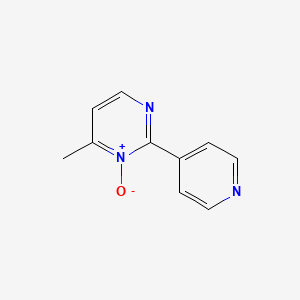![molecular formula C13H28O4 B15160982 2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name) CAS No. 842143-03-7](/img/structure/B15160982.png)
2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol is an organic compound with a complex structure, characterized by the presence of multiple functional groups including hydroxyl and ether groups. This compound is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol typically involves multi-step organic reactions. One common method involves the reaction of 2-ethylhexanol with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as potassium hydroxide, and the temperature is maintained around 100-150°C .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of high-purity 2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol .
Análisis De Reacciones Químicas
Types of Reactions
2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, Acid chlorides
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Simpler alcohols, Hydrocarbons
Substitution: Ethers, Esters
Aplicaciones Científicas De Investigación
2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, lubricants, and polymers.
Mecanismo De Acción
The mechanism by which 2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl and ether groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxyethoxy)ethanol
- 2-(2-Ethoxyethoxy)ethanol
- 2-(2-Mercaptoethoxy)ethanol
Uniqueness
Compared to similar compounds, 2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol possesses a unique combination of functional groups that enhance its reactivity and versatility in various applications. Its structure allows for multiple types of chemical modifications, making it a valuable compound in synthetic chemistry and industrial processes .
Propiedades
Número CAS |
842143-03-7 |
|---|---|
Fórmula molecular |
C13H28O4 |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
2-[2-ethyl-2-(2-hydroxyethoxymethyl)hexoxy]ethanol |
InChI |
InChI=1S/C13H28O4/c1-3-5-6-13(4-2,11-16-9-7-14)12-17-10-8-15/h14-15H,3-12H2,1-2H3 |
Clave InChI |
JLQARESTMFBTGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(COCCO)COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)









